methyl 4-[2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoate
Description
Methyl 4-[2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoate is a structurally complex molecule featuring a 1,3,4-thiadiazole core linked to a 4-(2-methoxyphenyl)piperazine moiety via a sulfanyl-acetamido bridge and a terminal methyl benzoate group. The thiadiazole ring is a hallmark of bioactive compounds, known for diverse pharmacological properties such as antimicrobial, anti-inflammatory, and enzyme inhibitory activities . The piperazine substituent, particularly when modified with aromatic groups like 2-methoxyphenyl, enhances receptor binding affinity and pharmacokinetic profiles in medicinal chemistry . The benzoate ester group may influence solubility and metabolic stability.
Properties
IUPAC Name |
methyl 4-[[2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S2/c1-31-19-6-4-3-5-18(19)27-11-13-28(14-12-27)22-25-26-23(34-22)33-15-20(29)24-17-9-7-16(8-10-17)21(30)32-2/h3-10H,11-15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCFEBJTJVBUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound appear to be alpha1-adrenergic receptors (α1-AR) . These are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Biochemical Pathways
The compound’s interaction with α1-ARs affects various biochemical pathways. These receptors are associated with numerous neurodegenerative and psychiatric conditions, suggesting that the compound could potentially influence these pathways.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are crucial for its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds. .
Biological Activity
Methyl 4-[2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological properties. The presence of a piperazine moiety and methoxyphenyl group contributes to its pharmacological profile.
Antimicrobial Activity
Studies have indicated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, various thiadiazole derivatives have shown effectiveness against multiple pathogens. The compound may share these properties due to its structural similarities.
Cytotoxicity
The cytotoxic effects of this compound have been explored in various cancer cell lines. The compound's structure suggests potential activity against tumor cells.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MDA-MB-231 (breast cancer) | IC50 3.3 μM | |
| HOP 92 (lung cancer) | GI50 -6.49 | |
| HCC-2998 (colon cancer) | GI50 -5.31 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiadiazole derivatives often inhibit key enzymes involved in cellular metabolism.
- DNA Interaction : Some studies suggest that thiadiazoles can intercalate with DNA, disrupting replication and transcription processes.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Case Studies
Several studies have reported on the efficacy of thiadiazole derivatives in preclinical models:
- Anticancer Studies : In vitro studies demonstrated that compounds similar to this compound exhibited potent cytotoxicity against various cancer cell lines.
- Antimicrobial Efficacy : Research highlighted the broad-spectrum antibacterial activity of thiadiazole derivatives against Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A. Piperazine-Modified Thiadiazoles
- Compound in : 2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-1-piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Key Differences : The piperazine is substituted with a 3,4-dimethoxyphenylacetyl group instead of 2-methoxyphenyl. The additional methoxy group at position 3 may enhance lipophilicity and alter receptor selectivity compared to the target compound’s 2-methoxy substituent .
- Biological Implications : Dimethoxy groups are associated with improved blood-brain barrier penetration in CNS-targeting drugs, whereas 2-methoxy groups may favor peripheral receptor interactions .
B. Thiadiazole-Linked Sulfonamides ()
- Compounds: 4-(5-Chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide derivatives Key Differences: A sulfonamide group replaces the benzoate ester, and the thiadiazole is linked to a pyrazole ring. Sulfonamides are known for anti-inflammatory and antibacterial activities, while benzoate esters often serve as prodrugs to enhance bioavailability . Activity: These derivatives exhibit anti-inflammatory properties, suggesting that the target compound’s benzoate group may similarly modulate activity in inflammation pathways .
Data Tables
Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
*Calculated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
